Desmopressin (trifluoroacetate salt) is a synthetic analog of vasopressin, a hormone that regulates water retention in the body. This compound is primarily used in the treatment of conditions such as central diabetes insipidus, nocturnal enuresis, and certain bleeding disorders. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications. Desmopressin acts by mimicking the effects of vasopressin on the kidneys and blood vessels, thus promoting water reabsorption and inducing vasoconstriction.
Desmopressin is classified as a peptide drug, specifically a synthetic analog of the natural hormone vasopressin. It is derived from the amino acid sequence of vasopressin with modifications that enhance its efficacy and reduce side effects. The trifluoroacetate salt form is utilized to improve its pharmacokinetic properties, allowing for better absorption and bioavailability when administered.
The synthesis of desmopressin typically employs solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of peptide chains on a solid support. The process involves:
An alternative method involves salt exchange processes where desmopressin in its trifluoroacetate form is converted to its acetate form using anion exchange resins, enhancing its stability and solubility in pharmaceutical formulations .
Desmopressin has a complex molecular structure characterized by a specific sequence of amino acids that includes:
The molecular formula can be represented as CHClNOS.
Desmopressin participates in several key chemical reactions during its synthesis:
These reactions are carefully controlled to ensure high yield and purity of the final product.
Desmopressin functions primarily through its interaction with vasopressin receptors, particularly V2 receptors located in the kidneys. Upon binding:
Relevant analyses often include high-performance liquid chromatography (HPLC) methods for purity assessment and quantification during synthesis and formulation processes .
Desmopressin has several significant scientific uses:
Desmopressin remains an important compound in both clinical settings and research environments due to its unique properties and mechanisms of action.
Desmopressin (trifluoroacetate salt), a synthetic analogue of vasopressin, is industrially manufactured primarily via Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) on polymeric resins. This method leverages the acid lability of the 2-chlorotrityl chloride resin, which permits mild cleavage conditions (≤30% trifluoroethanol in dichloromethane) to preserve the peptide’s integrity during elongation. The synthesis initiates with the C-terminal glycine residue anchored to the resin, followed by sequential coupling of Fmoc-protected amino acids: L-arginine, L-proline, S-benzyl-L-cysteine, L-asparagine, L-phenylalanine, L-tyrosine, and N-terminal deamino-D-arginine [6]. Coupling reactions employ activating agents such as N,N′-diisopropylcarbodiimide (DIC) paired with 1-hydroxybenzotriazole (HOBt) or OxymaPure in dimethylformamide (DMF)/N-methylpyrrolidone (NMP) mixtures, with coupling efficiencies monitored via Kaiser tests. Orthogonal protection is critical for side-chain functionalities: arginine utilizes the Pbf group, asparagine employs Trt, and cysteine uses acetamidomethyl (Acm) or triphenylmethyl (Trt) groups to prevent undesired side reactions [2] [6].
Table 1: Key Components in Desmopressin Solid-Phase Synthesis
Component | Function | Common Reagents/Resins |
---|---|---|
Solid Support | Polymer for peptide chain assembly | 2-Chlorotrityl chloride resin (0.9–1.1 mmol/g loading) |
Coupling System | Activates amino acids for amide bond formation | DIC/HOBt, DIC/Oxyma in DMF/NMP (1:1) |
Orthogonal Protection | Shields reactive side chains | Arg(Pbf), Asn(Trt), Cys(Acm/Trt) |
Deprotection | Removes Fmoc group post-coupling | 20% Piperidine/DMF |
The intramolecular disulfide bond between cysteine residues (Cys¹-Cys⁶) is pivotal for desmopressin’s bioactivity. Post-SPPS assembly, the linear peptide undergoes selective deprotection of cysteine groups, followed by oxidative cyclization. Industrially, iodine oxidation (0.05–0.1 M in methanol/water mixtures) is favored for its efficiency, though it risks iodinating tyrosine residues and generating destructive iodine by-products. To mitigate this, anion exchange resins (e.g., Indion 830-S, a quaternary ammonium styrene-divinylbenzene copolymer) are introduced post-oxidation. These resins simultaneously quench excess iodine and facilitate trifluoroacetate-to-acetate salt exchange, minimizing side reactions and simplifying purification. This one-step quenching/salt exchange enhances yield (≥90%) and reduces chromatographic burden [2] [6]. Alternative oxidants like dimethyl sulfoxide (DMSO) or potassium ferricyanide are less efficient for large-scale production due to lower cyclization yields (10–15%) and complex purification workflows [2].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0